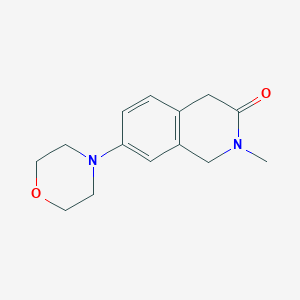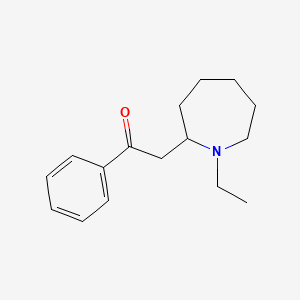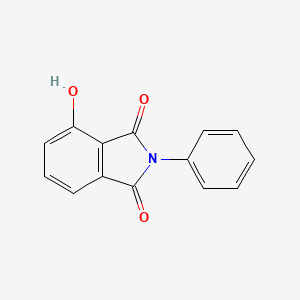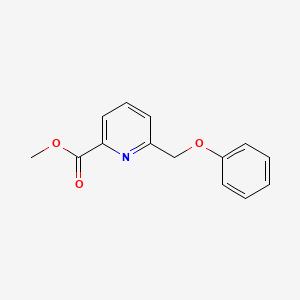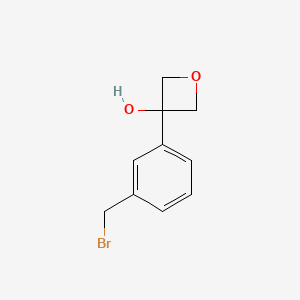
2-Methyl-7-(trifluoromethoxy)quinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-7-(trifluoromethoxy)quinolin-4-amine is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science. The presence of the trifluoromethoxy group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-(trifluoromethoxy)quinolin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of an appropriate aniline derivative with a trifluoromethoxy-substituted benzaldehyde under acidic conditions. The reaction is followed by methylation and amination steps to introduce the methyl and amine groups at the desired positions on the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-7-(trifluoromethoxy)quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-Methyl-7-(trifluoromethoxy)quinolin-4-amine has several scientific research applications:
Biology: The compound is used in the study of biological processes and as a probe for investigating enzyme activities.
Mécanisme D'action
The mechanism of action of 2-Methyl-7-(trifluoromethoxy)quinolin-4-amine involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound acts as a microtubule-targeted agent, inhibiting microtubule polymerization and disrupting the microtubule network within cells. This leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells . The compound’s interaction with tubulin, a key protein in microtubule formation, is crucial for its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethyl)quinolin-4-amine: A structurally similar compound with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
2-Methyl-7-(trifluoromethoxy)quinolin-4-amine is unique due to the specific positioning of the trifluoromethoxy group and the methyl group on the quinoline ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry .
Propriétés
Numéro CAS |
1189105-71-2 |
|---|---|
Formule moléculaire |
C11H9F3N2O |
Poids moléculaire |
242.20 g/mol |
Nom IUPAC |
2-methyl-7-(trifluoromethoxy)quinolin-4-amine |
InChI |
InChI=1S/C11H9F3N2O/c1-6-4-9(15)8-3-2-7(5-10(8)16-6)17-11(12,13)14/h2-5H,1H3,(H2,15,16) |
Clé InChI |
HDOLVNOQDHEOAR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C=CC(=CC2=N1)OC(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Amino-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11869130.png)
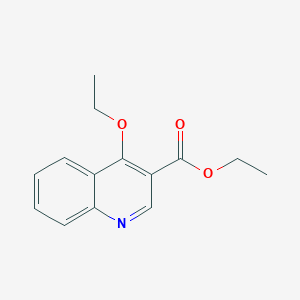


![5-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11869143.png)

![5,7,8-Trimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11869157.png)
